molecular formula C4H12Cl2N2 B2630411 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1523571-17-6

Cyclobutane-1,3-diamine dihydrochloride

Cat. No. B2630411
CAS RN: 1523571-17-6
M. Wt: 159.05
InChI Key: RYDYWFYSNPVRKI-WXTMHJPMSA-N
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Description

Cyclobutane-1,3-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2 . It is considered as a promising sterically constrained diamine building block for drug discovery .


Synthesis Analysis

Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, are synthesized using classical malonate alkylation chemistry for the construction of cyclobutane rings . The approach to the syntheses of their Boc-monoprotected derivatives has been developed aimed at the preparation of multigram amounts of the compounds .


Molecular Structure Analysis

The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction . These preferences were compared with the literature data on sterically constrained diamines, which are among the constituents of commercially available drugs .


Physical And Chemical Properties Analysis

Cyclobutane-1,3-diamine dihydrochloride is a powder with a molecular weight of 159.06 . It is stored at room temperature .

Scientific Research Applications

Supramolecular Chemistry

CBDA participates in supramolecular assemblies. Its ability to form hydrogen bonds and π-π stacking interactions contributes to self-assembly processes. Researchers design CBDA-based host-guest systems for applications in molecular recognition and drug delivery.

For additional reading, you can find research articles related to CBDA in the following sources:

Wang, H., et al. (2024). Synthesis and Characterization of an All-Germanium Analogue of Cyclobutane-1,3-diylJournal of the American Chemical Society, 146(22), 7197–7201. Enamine-ENA580350328. (n.d.). Retrieved from Sigma-Aldrich website: link X-MOL. (n.d.). (1s,3s)-cyclobutane-1,3-diamine dihydrochloride: A polymer prepared by [2 + 2] photocycloaddition. Retrieved from link

Safety and Hazards

Cyclobutane-1,3-diamine dihydrochloride is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Cyclobutane-1,3-diamine dihydrochloride is considered a promising sterically constrained diamine building block for drug discovery . Its future directions are likely to involve further exploration of its potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

cyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYWFYSNPVRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutane-1,3-diamine dihydrochloride

CAS RN

1314772-13-8, 1523571-90-5
Record name cyclobutane-1,3-diamine dihydrochloride
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Record name rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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